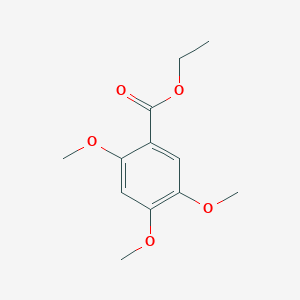
Ethyl 2,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C12H16O5 . It is a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with three methoxy groups (OCH3) attached to the 2nd, 4th, and 5th carbon atoms of the benzene ring, and an ethyl ester group attached to the carboxyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.33 . The melting point is 50-54 °C, the predicted boiling point is 395.3±37.0 °C, and the predicted density is 1.063±0.06 g/cm3 .Applications De Recherche Scientifique
1. Synthesis and Chemical Characterization
Ethyl 2,4,5-trimethoxybenzoate, as a derivative of 3,4,5-trimethoxybenzoic acid, has been synthesized and characterized through various methods, including X-ray diffraction analysis. This process involves esterification and nitration, revealing important structural and chemical properties of the compound (Ya., Zh., & Olimova, 2017).
2. Pharmaceutical Applications
This compound has been explored in pharmaceutical research, particularly in the synthesis of compounds for antimicrobial and antioxidant activities. For instance, derivatives of this compound have shown significant antibacterial and antifungal properties in various studies (Raghavendra et al., 2016).
3. Material Science and Polymer Chemistry
In material science and polymer chemistry, this compound plays a role in the synthesis of specific polymers. For example, homopolymers of 2-(trimethylsiloxy)ethyl methacrylate have been synthesized using processes that involve compounds related to this compound. These polymers have applications in various industries due to their specific chemical and physical properties (Orphanou, Simmons, & Patrickios, 2000).
4. Environmental Biodegradation
Research has also explored the biodegradation of this compound derivatives by microorganisms like Pseudomonas putida. This research is crucial in understanding the environmental impact and breakdown of such compounds (Donnelly & Dagley, 1980).
5. Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound are used in methods for extracting and purifying compounds from plant material. This facilitates the analysis of various plant-derived substances, contributing to the field of natural product chemistry (Schäfers & Herrmann, 1982).
6. Advanced Organic Synthesis Techniques
Advanced organic synthesis techniques involving this compound and its derivatives are crucial in the development of new pharmaceuticals and complex organic molecules. This area of research provides insights into new methods and pathways for synthesizing diverse organic compounds (Nakamura et al., 1962).
Safety and Hazards
The safety data sheet for Ethyl 3,4,5-trimethoxybenzoate indicates that it should not be used for food, drug, pesticide, or biocidal product use . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If ingested or inhaled, medical attention should be sought immediately .
Propriétés
IUPAC Name |
ethyl 2,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-5-17-12(13)8-6-10(15-3)11(16-4)7-9(8)14-2/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZVDUVEECRKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide](/img/structure/B2675406.png)


![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2675414.png)


![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2675419.png)
![N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2675421.png)




![6-isopentyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2675428.png)